

Physical properties of 1-(4-Isopropylphenyl)propan-1-one (melting point, boiling point)

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Compound of Interest

Compound Name: 1-(4-Isopropylphenyl)propan-1-one

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An In-depth Technical Guide to the Physical Properties of **1-(4-Isopropylphenyl)propan-1-one**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties—specifically the melting and boiling points—of the chemical compound **1-(4-Isopropylphenyl)propan-1-one**. As a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of its physicochemical characteristics is paramount for purity assessment, reaction optimization, and quality control. This document moves beyond a simple recitation of values to explore the underlying scientific principles and provide detailed, authoritative protocols for their experimental verification.

Physicochemical Profile of 1-(4-Isopropylphenyl)propan-1-one

1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone, is a solid organic compound. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	27465-52-7	[1]
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.26 g/mol	[1]
Physical Form	Solid	[2]
Melting Point	146-149 °C	[3]
Boiling Point	272.3 ± 9.0 °C (Predicted, atmospheric)	[3]
	156 °C (at 14 mmHg)	[4]

Experimental Determination of Melting Point

The melting point is one of the most critical indicators of a crystalline solid's purity. For a pure substance, the transition from solid to liquid occurs over a very narrow temperature range.

The Scientific Principle: Melting Point Depression

The sharp, characteristic melting point of a pure compound is a result of the uniform energy required to overcome the forces of its crystal lattice. However, the presence of even small amounts of soluble impurities disrupts this ordered lattice structure.[\[5\]](#)[\[6\]](#) This disruption has a direct thermodynamic consequence: it increases the entropy (disorder) of the liquid phase more significantly than that of the solid phase.[\[2\]](#)[\[7\]](#) According to the Gibbs free energy equation for phase transition ($T_m = \Delta H^\circ / \Delta S^\circ$), a larger change in entropy (ΔS°) leads to a lower melting temperature (T_m).[\[2\]](#)

This phenomenon, known as melting point depression, results in two observable effects:

- A lowering of the melting temperature compared to the pure substance.
- A broadening of the melting range (the difference between the temperature where melting begins and where it is complete).[\[2\]](#)

Therefore, the determination of a sharp melting range that aligns with the literature value serves as a reliable, self-validating check for the purity of a synthesized or procured sample of **1-(4-Isopropylphenyl)propan-1-one**.

Standardized Protocol for Melting Point Determination (Capillary Method)

This protocol is adapted from the methodologies described in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324, which represent authoritative standards for this measurement.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Objective: To accurately determine the melting range of a solid sample of **1-(4-Isopropylphenyl)propan-1-one**.

Apparatus:

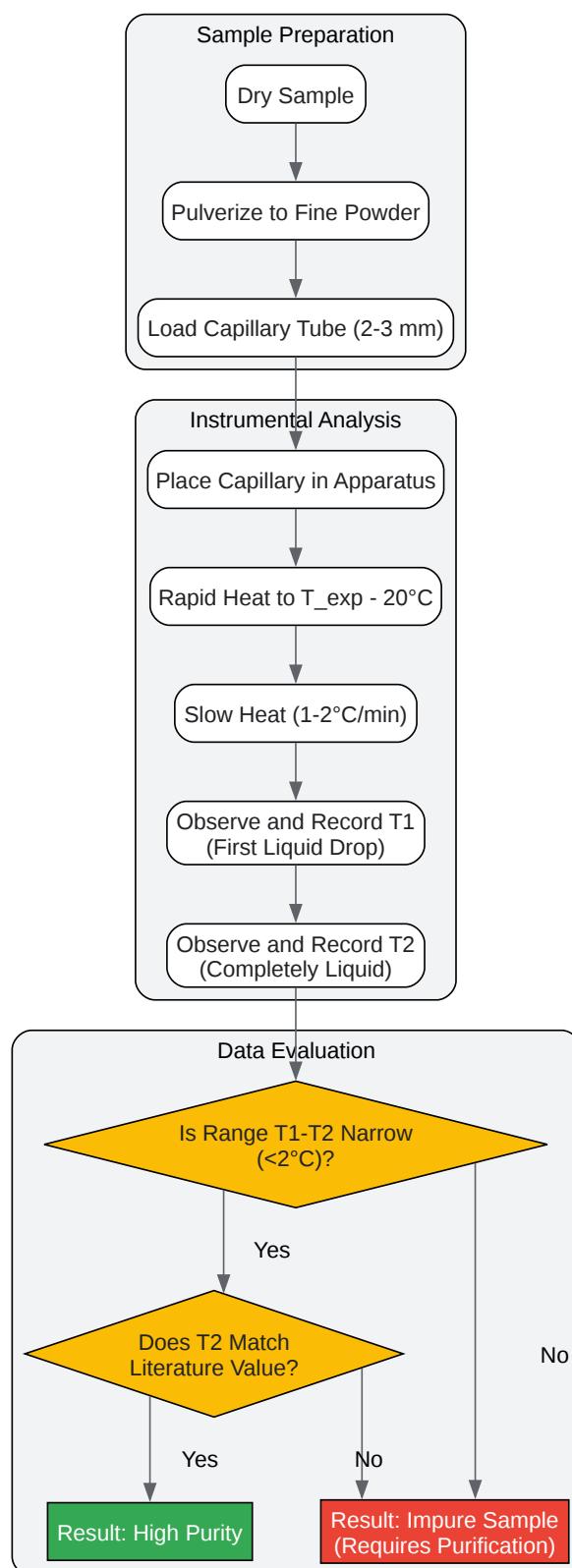
- Melting point apparatus (e.g., Mel-Temp or similar digital/automated instrument)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle or spatula for sample pulverization
- Thermometer calibrated against USP Melting Point Reference Standards

Step-by-Step Methodology:

- Sample Preparation:
 - Ensure the sample of **1-(4-Isopropylphenyl)propan-1-one** is completely dry. If necessary, dry under vacuum.
 - Place a small amount of the sample on a clean, dry watch glass.
 - Gently pulverize the solid into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and efficient heat transfer.[\[10\]](#)
- Capillary Tube Loading:

- Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
- Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.
- Repeat until a packed column of 2-3 mm in height is achieved. A consistent sample height is crucial for reproducibility.[10]
- Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
 - Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point (i.e., heat rapidly to ~125-130 °C).[11]
 - Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[11][12]
 - Record T_1 : The temperature at which the first droplet of liquid becomes visible.
 - Record T_2 : The temperature at which the last solid particle melts, and the sample is completely transformed into a clear liquid.
 - The melting range is reported as $T_1 - T_2$.
- Confirmation (Mixed Melting Point):
 - To confirm the identity of the substance, an intimate 1:1 mixture of the sample with an authentic standard of **1-(4-Isopropylphenyl)propan-1-one** can be prepared.
 - If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If it is a different compound, a significant melting point depression and broadening will be observed.[4]

Experimental Workflow: Melting Point Analysis

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Caption: Workflow for purity and identity verification via melting point determination.

Experimental Determination of Boiling Point

The boiling point provides another crucial physicochemical constant for characterizing a substance, in this case, after it has been melted into its liquid form.

The Scientific Principle: Vapor Pressure and Temperature

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[\[13\]](#)[\[14\]](#) Vapor pressure is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase (liquid) in a closed system. This property is intrinsically linked to temperature; as temperature increases, more molecules gain sufficient kinetic energy to escape into the vapor phase, thereby increasing the vapor pressure.

This relationship is quantitatively described by the Clausius-Clapeyron equation:

$$\ln(P_2/P_1) = -(\Delta H_{\text{vap}}/R) * (1/T_2 - 1/T_1)$$

Where P is vapor pressure, T is absolute temperature, ΔH_{vap} is the molar enthalpy of vaporization, and R is the ideal gas constant.[\[15\]](#)[\[16\]](#) This equation authoritatively explains why a liquid's boiling point decreases at lower external pressures (e.g., at high altitudes or under vacuum) and provides a method to correlate a boiling point measured at a reduced pressure to the normal boiling point (at 760 mmHg).[\[17\]](#)[\[18\]](#)

Standardized Protocol for Micro Boiling Point Determination

For research purposes where sample quantity may be limited, a micro-determination method is efficient and accurate.[\[19\]](#)

Objective: To determine the boiling point of a small liquid sample of **1-(4-Isopropylphenyl)propan-1-one**.

Apparatus:

- Thiele tube or a small beaker for oil bath

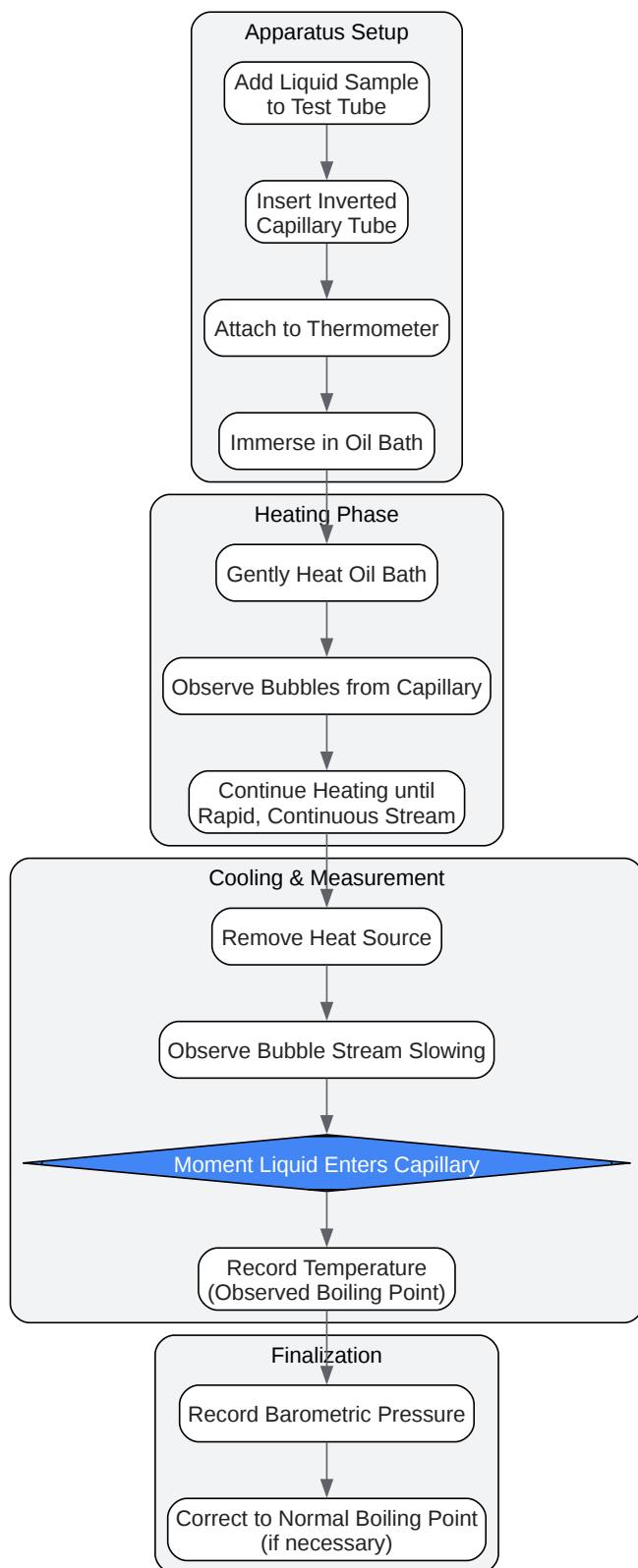
- High-boiling mineral oil or silicone oil
- Small test tube (e.g., 75x10 mm)
- Capillary tube (sealed at one end)
- Calibrated thermometer
- Heating source (Bunsen burner or hot plate)

Step-by-Step Methodology:

- Sample Preparation:
 - Melt a small sample of **1-(4-Isopropylphenyl)propan-1-one**.
 - Add approximately 0.5 mL of the molten liquid to the small test tube.
- Apparatus Assembly:
 - Place the capillary tube into the test tube with its open end down.
 - Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
 - Clamp the assembly in the Thiele tube or oil bath, making sure the liquid sample is fully submerged in the oil but the rubber band is above the oil level to prevent degradation.[20]
- Determination:
 - Gently heat the side arm of the Thiele tube (or the beaker on a hot plate).[21] Convection currents in the Thiele tube will ensure uniform heat distribution.
 - As the temperature rises, air trapped in the capillary will bubble out.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure and the liquid inside the capillary has been replaced by vapor.[20][22]

- Remove the heat source and allow the apparatus to cool slowly.
- The bubble stream will slow down and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.
- Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.[\[22\]](#)
- Correction for Pressure:
 - Simultaneously record the barometric pressure.
 - If the measured pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure nomograph or the Clausius-Clapeyron equation.

Workflow: Micro Boiling Point Determination

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Caption: Step-by-step workflow for micro boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of **1-(4-Isopropylphenyl)propan-1-one** is a fundamental requirement for its use in research and development. These physical constants not only serve as primary indicators of purity and identity but also inform critical process parameters for chemical synthesis and formulation. By grounding experimental protocols in established standards and a firm understanding of the underlying thermodynamic principles, researchers can ensure the generation of reliable, high-integrity data essential for advancing scientific discovery and drug development programs.

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